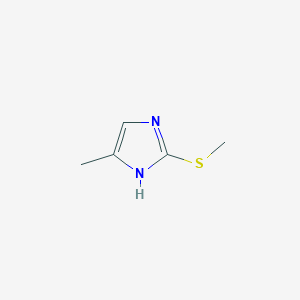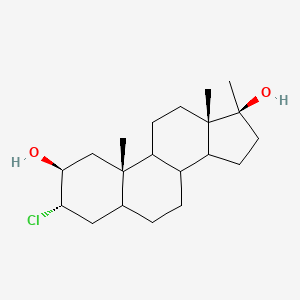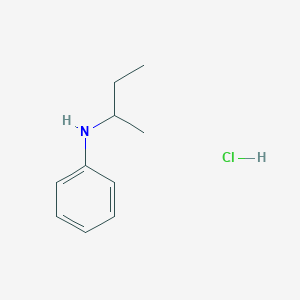![molecular formula C14H10N4O6 B13844203 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Deuteration: The incorporation of deuterium atoms is achieved through deuterium exchange reactions, typically using deuterated solvents or reagents.
Formation of the Imidazolidine-2,4-dione Core: This core structure is synthesized through the cyclization of urea derivatives under controlled conditions.
Final Coupling: The final step involves coupling the furan ring with the imidazolidine-2,4-dione core, often using condensation reactions under specific conditions to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids are used depending on the type of substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its deuterated form makes it useful in isotopic labeling studies.
Biology
In biological research, the compound’s potential as a probe for studying enzyme mechanisms and metabolic pathways is of interest. Its deuterated form can provide insights into reaction mechanisms involving hydrogen transfer.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for interactions with specific biological targets.
Industry
In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The deuterated form of the compound can alter reaction kinetics, providing unique insights into reaction mechanisms.
相似化合物的比较
Similar Compounds
5-hydroxy-1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione: Similar structure but without deuterium atoms.
5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of deuterium atoms in 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione makes it unique. Deuterium can significantly alter the compound’s physical and chemical properties, including reaction kinetics and stability, making it valuable for specific scientific applications.
属性
分子式 |
C14H10N4O6 |
|---|---|
分子量 |
334.28 g/mol |
IUPAC 名称 |
5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7-/i1D,2D,3D,4D |
InChI 键 |
PGORTQZSSAZLCK-HASJTZOWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N\N3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H] |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)



![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)



![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
